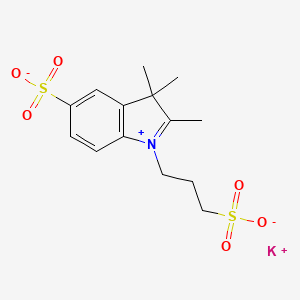

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate is a chemical compound with the molecular formula C14H18KNO6S2 and a molecular weight of 399.52 g/mol . This compound is known for its unique structure, which includes an indolinium core substituted with sulfonate groups and a potassium counterion. It is primarily used in scientific research and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate typically involves the following steps:

Formation of the Indolinium Core: The indolinium core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Counterion Exchange: The final step involves the exchange of the counterion to potassium, which can be achieved through ion exchange processes or the addition of potassium salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the indolinium core or the sulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the indolinium core .

Applications De Recherche Scientifique

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a fluorescent probe.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The indolinium core can interact with proteins and enzymes, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

- Sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

- Lithium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

Uniqueness

This compound is unique due to its potassium counterion, which influences its solubility, reactivity, and interaction with biological systems. Compared to its sodium and lithium counterparts, the potassium salt may exhibit different pharmacokinetics and bioavailability .

Activité Biologique

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate, commonly referred to as potassium trimethylindolinium sulfonate, is a synthetic compound with notable applications in biological research and potential therapeutic uses. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C14H18KNO6S2

- Molecular Weight : 399.52 g/mol

- CAS Number : 427882-78-8

The compound is characterized by its water-soluble nature and fluorescent properties, making it suitable for various biochemical applications.

Potassium trimethylindolinium sulfonate exhibits several biological activities including:

- Fluorescence : The compound acts as a fluorescent dye, particularly in near-infrared applications, which enhances its utility in imaging techniques.

- Antimicrobial Properties : It has shown efficacy against a range of pathogens, including bacteria and viruses, indicating potential as an antimicrobial agent .

- Cell Signaling Modulation : The compound interacts with various receptors and signaling pathways, influencing cellular responses such as apoptosis and inflammation .

Effects on Cellular Systems

The compound has been studied for its effects on different cellular systems:

- Antiviral Activity : Potassium trimethylindolinium sulfonate has demonstrated activity against several viruses including HIV and influenza virus. Its mechanism involves the inhibition of viral replication and interference with viral entry into host cells .

- Impact on Apoptosis : Research indicates that the compound can modulate apoptotic pathways by affecting Bcl-2 family proteins and caspase activation, promoting cell death in cancerous cells while sparing normal cells .

- Inflammatory Response Modulation : It has been observed to influence cytokine production in immune cells, suggesting a role in managing inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of potassium trimethylindolinium sulfonate against HIV, researchers found that the compound significantly reduced viral load in treated cells compared to controls. The study highlighted its potential as an adjunct therapy in HIV treatment regimens.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the effects of the compound on breast cancer cell lines. Results indicated that treatment with potassium trimethylindolinium sulfonate led to increased apoptosis rates through the activation of caspase pathways. This suggests potential use in targeted cancer therapies.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of potassium trimethylindolinium sulfonate compared to other known compounds:

| Activity Type | Potassium Trimethylindolinium Sulfonate | Compound A | Compound B |

|---|---|---|---|

| Antiviral | Effective against HIV, Influenza | Moderate | High |

| Antimicrobial | Broad spectrum | Low | Moderate |

| Apoptosis Induction | High (in cancer cells) | Moderate | High |

| Inflammation Modulation | Significant | Low | Moderate |

Propriétés

IUPAC Name |

potassium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S2.K/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHFJPFXPGFEB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18KNO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.